Cyanine3 DBCO hexafluorophosphate

Fluorescence Quantum Yield Brightness Comparison Sulfo-Cyanine3 DBCO

Select Cyanine3 DBCO hexafluorophosphate for copper-free SPAAC labeling where signal strength is critical. Its Φ=0.31 quantum yield substantially outperforms sulfonated analogs (Φ≈0.1), enabling detection of low-abundance azide-tagged biomolecules (metabolic labels, PTMs). The hydrophobic character ensures efficient partitioning into lipid bilayers for LNP/liposome tracking without complex conjugation. Hexafluorophosphate counterion guarantees high solubility in DMSO, DMF, or DCM prior to aqueous dilution. Ideal for two-color experiments with Cyanine5 DBCO due to orthogonal Ex/Em profiles.

Molecular Formula C51H57F6N4O2P
Molecular Weight 903.0 g/mol
Cat. No. B15598965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyanine3 DBCO hexafluorophosphate
Molecular FormulaC51H57F6N4O2P
Molecular Weight903.0 g/mol
Structural Identifiers
InChIInChI=1S/C51H56N4O2.F6P/c1-50(2)41-24-13-16-27-44(41)53(5)46(50)29-20-30-47-51(3,4)42-25-14-17-28-45(42)54(47)36-19-7-8-31-48(56)52-35-18-6-9-32-49(57)55-37-40-23-11-10-21-38(40)33-34-39-22-12-15-26-43(39)55;1-7(2,3,4,5)6/h10-17,20-30H,6-9,18-19,31-32,35-37H2,1-5H3;/q;-1/p+1
InChIKeyZCVMVYOXTRZBTA-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyanine3 DBCO Hexafluorophosphate for SPAAC: A Copper-Free Click-Ready Fluorescent Probe Overview


Cyanine3 DBCO hexafluorophosphate (Cy3-DBCO) is a heterobifunctional fluorescent probe that covalently couples the bright orange-fluorescent Cyanine3 (Cy3) fluorophore (Ex/Em: 555/570 nm) with a dibenzocyclooctyne (DBCO) reactive group . This design enables copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) for the specific and bioorthogonal labeling of azide-functionalized biomolecules. The hexafluorophosphate counterion enhances the compound's solubility in polar organic solvents commonly used in bioconjugation workflows, and its relatively high molar extinction coefficient (150,000 L·mol⁻¹·cm⁻¹) and fluorescence quantum yield (Φ=0.31) provide a strong, reliable signal for fluorescence microscopy and flow cytometry applications .

Cyanine3 DBCO Hexafluorophosphate Procurement: Why Not All Cyanine3-DBCO Conjugates Are Interchangeable


While the term 'Cyanine3 DBCO' might seem to describe a single product, critical differences in counterions and molecular architecture create distinct performance profiles. The hexafluorophosphate salt (CAS 2692677-79-3) exhibits unique solubility characteristics that are advantageous for applications requiring dissolution in DMSO, DMF, or DCM prior to aqueous dilution. Directly substituting this with a sulfonated analog (e.g., Sulfo-Cyanine3 DBCO, CAS 1782950-79-1) or a chloride salt (CAS 3091879-37-4) will fundamentally alter the compound's solubility, plasma membrane permeability, and potential for non-specific hydrophobic interactions, directly impacting labeling efficiency and experimental outcomes. Furthermore, the fluorophore's quantum yield and photostability can vary depending on the exact Cy3 derivative used, such as the conformationally locked Cyanine3B variant, which offers substantially higher emission efficiency [1]. Therefore, selection must be based on the specific functional requirements of the bioconjugation and imaging experiment.

Cyanine3 DBCO Hexafluorophosphate: A Quantitative Evidence Guide for Differentiated Procurement


Comparative Fluorescence Quantum Yield: Cyanine3 DBCO Hexafluorophosphate vs. Sulfo-Cyanine3 DBCO

Cyanine3 DBCO hexafluorophosphate exhibits a fluorescence quantum yield (Φ) of 0.31 . In contrast, the more water-soluble sulfonated derivative, Sulfo-Cyanine3 DBCO, has a reported quantum yield of only 0.1 [1]. This represents a 210% higher quantum yield for the non-sulfonated Cyanine3 DBCO hexafluorophosphate, translating to a significantly brighter fluorescent signal per labeled molecule.

Fluorescence Quantum Yield Brightness Comparison Sulfo-Cyanine3 DBCO Click Chemistry

Cyanine3 DBCO Hexafluorophosphate Spectral Properties vs. Cyanine5 DBCO for Multiplexing Experiments

Cyanine3 DBCO hexafluorophosphate has absorption/emission maxima at 555/570 nm, making it ideal for excitation by standard 532 nm or 555 nm laser lines and detection using TRITC/Cy3 filter sets . Its spectral profile is well-separated from Cyanine5 DBCO, which has excitation/emission maxima at 649/670 nm [1]. The minimal spectral overlap allows for clear signal differentiation in multiplexed assays.

Spectral Separation Multiplexing Cyanine5 DBCO Flow Cytometry

Hydrophobic vs. Hydrophilic SPAAC Probes: Solubility and Application Niche of Cyanine3 DBCO Hexafluorophosphate

Cyanine3 DBCO hexafluorophosphate is practically insoluble in water (<1 µM, <1 mg/L) and requires dissolution in organic solvents like DMSO or DMF for bioconjugation . This inherent hydrophobicity makes it particularly effective for partitioning into and labeling lipid-rich environments, such as cellular plasma membranes and liposomes . In contrast, the sulfonated analog, Sulfo-Cyanine3 DBCO, is highly water-soluble, which is advantageous for labeling proteins in aqueous solution but reduces its ability to probe hydrophobic compartments.

Solubility Membrane Labeling Sulfo-Cyanine3 DBCO Hydrophobicity

Cyanine3 DBCO Hexafluorophosphate Photostability and pH Insensitivity for Extended Live-Cell Imaging

The Cyanine3 fluorophore in this conjugate is characterized by good photostability and is pH-insensitive across a broad range (pH 4-10), ensuring consistent fluorescence output during long-term live-cell imaging experiments without the need for complex buffer control [1]. While quantitative photobleaching half-lives for this specific conjugate are not directly compared in the reviewed literature, the class of Cy3 dyes is known for superior performance relative to older dyes like FITC. This stability is essential for time-lapse studies.

Photostability Live-Cell Imaging pH Insensitivity Long-Term Tracking

Cyanine3 DBCO Hexafluorophosphate: Optimized Application Scenarios Based on Quantitative Performance Metrics


High-Sensitivity Detection of Low-Abundance Cellular Metabolites via SPAAC

For experiments where signal strength is a critical bottleneck, such as detecting metabolically incorporated azido-sugars (e.g., Ac4ManNAz) or azido-amino acids (e.g., AHA) in low-abundance or non-dividing cells, the high quantum yield (Φ=0.31) of Cyanine3 DBCO hexafluorophosphate provides a clear advantage over the sulfonated analog (Φ=0.1) . The significantly brighter signal enables visualization of subtle post-translational modifications and metabolic flux with fewer labeled molecules, making it ideal for experiments where sensitivity is paramount and organic co-solvent (e.g., ≤5% DMSO) use is acceptable.

Fluorescent Labeling of Lipid Nanoparticles (LNPs) for Drug Delivery Characterization

The hydrophobic nature of Cyanine3 DBCO hexafluorophosphate makes it the preferred reagent for labeling the lipid bilayer of LNPs, liposomes, or exosomes . Its near-complete water insolubility (<1 µM) ensures it partitions efficiently into the lipid phase, providing a stable fluorescent tag for tracking biodistribution, cellular uptake, and intracellular trafficking in vitro and in vivo, without the need for complex chemical conjugation to lipid components.

Investigating Plasma Membrane Dynamics and Protein Internalization

This compound's hydrophobic character facilitates its use as a membrane-impermeable or membrane-partitioning probe. When coupled with SPAAC, it can be used to label cell-surface azide groups introduced via metabolic engineering, allowing researchers to track membrane protein turnover, endocytosis, and recycling with high specificity . Its good photostability and pH insensitivity (pH 4-10) make it robust for time-lapse microscopy studies of these dynamic processes.

Multiplexed Flow Cytometry Panels with Other Cyanine Dyes

The specific excitation/emission profile (555/570 nm) of Cyanine3 DBCO hexafluorophosphate is orthogonal to other cyanine family members, particularly Cyanine5 DBCO (649/670 nm) [1]. This allows for simultaneous, two-color SPAAC labeling of distinct azide-tagged biomolecules on the same cell population. Researchers can design a flow cytometry panel where one target is labeled with Cy3-DBCO and a second with Cy5-DBCO, enabling co-localization studies or high-throughput screening with minimal compensation for spectral overlap.

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